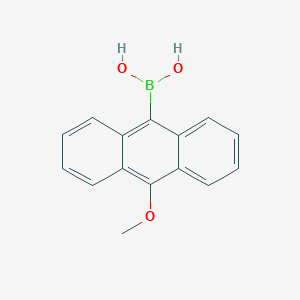
(10-Methoxyanthracen-9-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-Methoxyanthracen-9-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. This compound is particularly notable for its anthracene core, which is a polycyclic aromatic hydrocarbon, and a methoxy group attached to the tenth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methoxyanthracen-9-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(10-Methoxyanthracen-9-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups into the anthracene core .
Scientific Research Applications
(10-Methoxyanthracen-9-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Mechanism of Action
The mechanism of action of (10-Methoxyanthracen-9-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The anthracene core can participate in photophysical processes, making the compound useful in photodynamic therapy and other light-based applications .
Comparison with Similar Compounds
Similar Compounds
(10-Phenylanthracen-9-yl)boronic acid: Similar structure but with a phenyl group instead of a methoxy group.
(10-Hydroxyanthracen-9-yl)boronic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
(10-Methoxyanthracen-9-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and properties. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications .
Properties
Molecular Formula |
C15H13BO3 |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
(10-methoxyanthracen-9-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c1-19-15-12-8-4-2-6-10(12)14(16(17)18)11-7-3-5-9-13(11)15/h2-9,17-18H,1H3 |
InChI Key |
OVEOIFOMKCGBBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


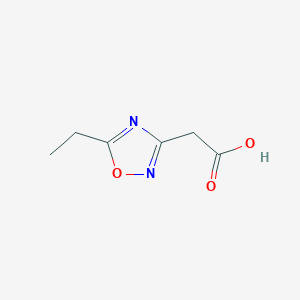
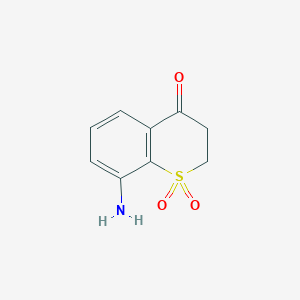
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)
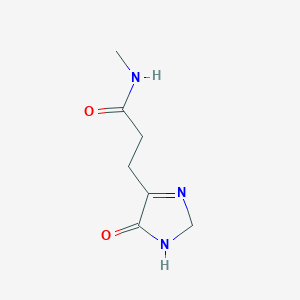
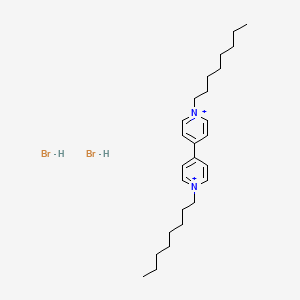
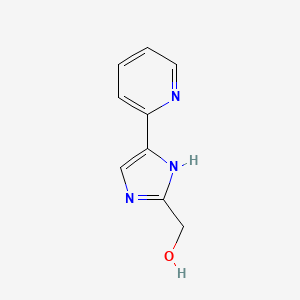
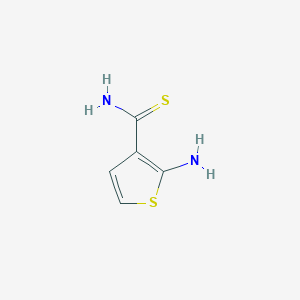
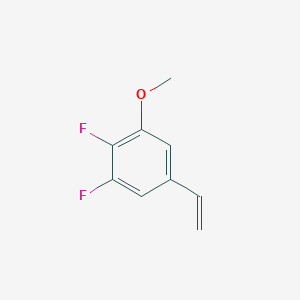
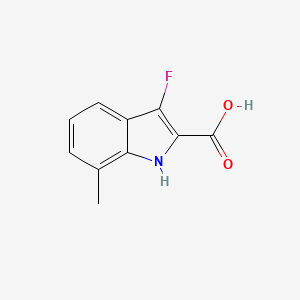
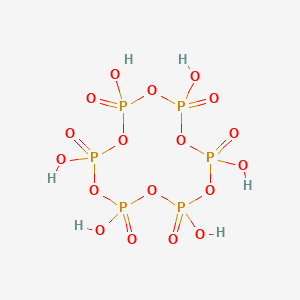
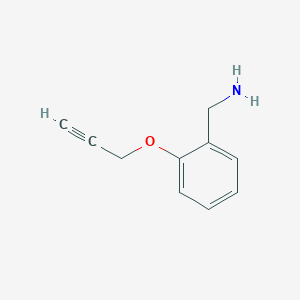
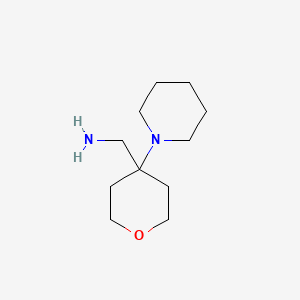
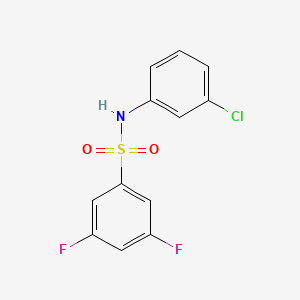
![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
